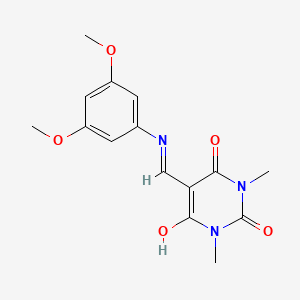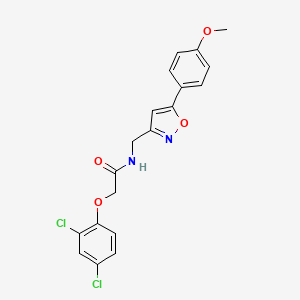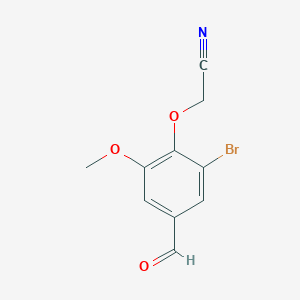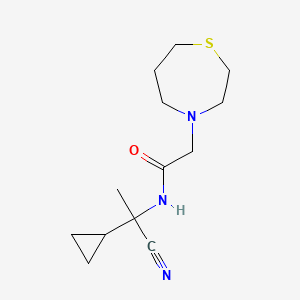
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Antibacterial Agents
Researchers have synthesized a novel series of compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide to explore their potential as antibacterial agents. The process involved the sequencing reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline. These compounds demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibacterial drugs (Bhoi et al., 2015).
Antibacterial Activity of Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles
In another study, the synthesis of derivatives incorporating elements of the compound's structure demonstrated antibacterial activity. These compounds were tested against bacteria such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. Their structure was confirmed through elemental and spectral analysis, indicating the potential of such structures in contributing to the development of new antibacterial treatments (Singh et al., 2010).
Novel Derivatives Synthesis for Antimalarial and Cytotoxic Agents
A study focused on synthesizing 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives explored their potential antimalarial and anticancer activities. These derivatives were synthesized through substitution reactions and tested in vitro and in vivo, identifying compounds with promising antimalarial and anticancer properties (Ramírez et al., 2020).
Anti-Inflammatory Activities of Azetidinonyl and Thiazolidinonyl Quinazolon Derivatives
Research into the anti-inflammatory properties of related compounds has also been conducted. Synthesis of various derivatives and testing for anti-inflammatory activity revealed compounds with significant potential, comparing favorably to standard drugs like phenyl butazone. This highlights the therapeutic promise of such chemical structures in treating inflammation (Bhati, 2013).
Antitumor Activity of Quinazolinone Analogues
The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity revealed compounds with broad-spectrum antitumor properties. These findings suggest the potential of such compounds in developing effective anticancer drugs, further emphasizing the versatile applications of the core chemical structure in medical research (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-21-16-10-13(6-7-18(16)25-12)22-19(23)11-24-17-8-9-20-15-5-3-2-4-14(15)17/h6-10H,2-5,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJCDUJEKJYCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)COC3=C4CCCCC4=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)



![4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2374490.png)


![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2374502.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
